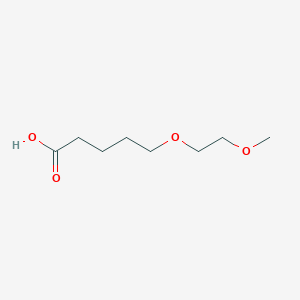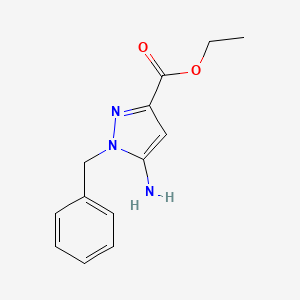
4-(2-methylphenoxy)-N-(1,3,4-thiadiazol-2-yl)butanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
- It belongs to the class of triazole herbicides and is commonly used to control broadleaf weeds in various crops.
Carfentrazone-ethyl: is a chemical compound used primarily as a herbicide. Its systematic name is .
Preparation Methods
Synthetic Routes: Carfentrazone-ethyl can be synthesized through several steps involving chlorination, fluorination, and esterification reactions.
Reaction Conditions: Specific conditions vary depending on the synthetic route, but they generally involve the use of appropriate reagents and solvents.
Industrial Production: Industrial-scale production methods involve optimized processes to achieve high yields and purity.
Chemical Reactions Analysis
Reactions: Carfentrazone-ethyl undergoes various reactions, including ester hydrolysis, nucleophilic substitution, and oxidation.
Common Reagents and Conditions: Reagents such as bases, acids, and catalysts are used in these reactions.
Major Products: The primary product is carfentrazone-ethyl itself, which acts as a potent herbicide.
Scientific Research Applications
Herbicide: Carfentrazone-ethyl is widely used in agriculture to control broadleaf weeds in crops like wheat, corn, and soybeans.
Environmental Studies: Researchers study its impact on ecosystems, soil, and water quality.
Medicinal Chemistry: Although not directly used in medicine, understanding its chemical properties informs drug development.
Mechanism of Action
- Carfentrazone-ethyl inhibits the enzyme protoporphyrinogen oxidase (PPO) , disrupting chlorophyll synthesis in plants.
- This leads to cell membrane damage, oxidative stress, and ultimately weed death.
Comparison with Similar Compounds
- Carfentrazone-ethyl is unique due to its specific mode of action and selectivity against broadleaf weeds.
- Similar compounds include other PPO inhibitors like saflufenacil and flumioxazin .
Remember that carfentrazone-ethyl is a powerful herbicide, and its use should follow safety guidelines and environmental regulations
Properties
CAS No. |
692751-87-4 |
|---|---|
Molecular Formula |
C13H15N3O2S |
Molecular Weight |
277.34 g/mol |
IUPAC Name |
4-(2-methylphenoxy)-N-(1,3,4-thiadiazol-2-yl)butanamide |
InChI |
InChI=1S/C13H15N3O2S/c1-10-5-2-3-6-11(10)18-8-4-7-12(17)15-13-16-14-9-19-13/h2-3,5-6,9H,4,7-8H2,1H3,(H,15,16,17) |
InChI Key |
NLVNCHOZPHLABL-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CC=C1OCCCC(=O)NC2=NN=CS2 |
solubility |
11.5 [ug/mL] (The mean of the results at pH 7.4) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![{[5-(Tert-butyl)-2-ethoxyphenyl]sulfonyl}(4-fluorophenyl)amine](/img/structure/B12123846.png)
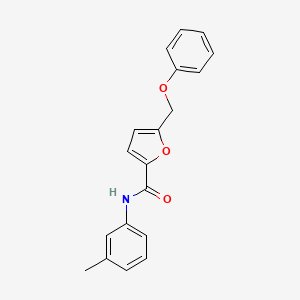
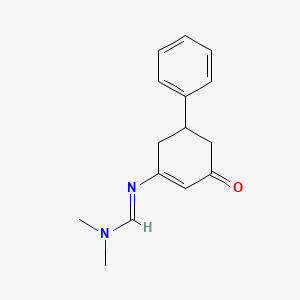
![4-fluoro-N-[7-(4-fluorophenyl)-5-oxo-5,6,7,8-tetrahydroquinazolin-2-yl]benzamide](/img/structure/B12123873.png)
![Methyl 4-{[3-(4-methoxyphenyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}benzoate](/img/structure/B12123878.png)
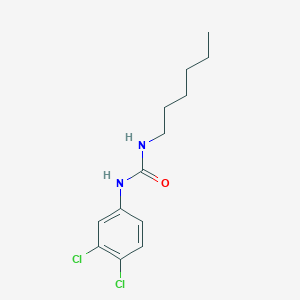
![Ethyl 1-[(3-chloro-4-methylphenyl)carbamoyl]-3-oxo-1,2,3,4-tetrahydroquinoxaline-2-carboxylate](/img/structure/B12123890.png)

![4-(furan-2-ylcarbonyl)-3-hydroxy-5-(4-methoxyphenyl)-1-[5-(methylsulfanyl)-1,3,4-thiadiazol-2-yl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B12123897.png)
![(5Z)-3-morpholin-4-yl-5-[(4-prop-2-enoxyphenyl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B12123904.png)
![2-Hydroxy-3,3-dimethylbicyclo[2.2.1]heptane-1-carboxamide](/img/structure/B12123911.png)
![5-bromo-N-{3-[(2-chlorophenyl)amino]quinoxalin-2-yl}thiophene-2-sulfonamide](/img/structure/B12123912.png)
